Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate
Description
Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate protective group and a methoxymethyl substituent at the 4-position of the pyrrolidine ring. The stereochemistry at the 2S and 4S positions confers rigidity and stereoselectivity, which are critical for interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-10-5-9(6-13-10)8-16-4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULZZBXZXDVNBE-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxymethyl Group: This step involves the addition of a methoxymethyl group to the pyrrolidine ring, often using methoxymethyl chloride in the presence of a base.
Attachment of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methoxymethyl chloride, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}carbamate
Tert-butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate
- Molecular Formula: C₂₀H₃₅NO₆ ().
- Structural Difference : Incorporates a methoxycarbonyl-substituted cyclohexyloxy moiety at the 2-position.
- Implications : The bulky cyclohexyl group increases molecular weight (385.495 g/mol) and steric hindrance, likely reducing metabolic clearance but complicating synthetic accessibility .
Piperidine Analogues
Tert-butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate
- Molecular Formula : C₁₂H₂₄N₂O₂ ().
- Structural Difference : Substitutes pyrrolidine with a six-membered piperidine ring and introduces a 4-methyl group.
- Implications : The piperidine ring offers greater conformational flexibility, which may enhance binding to larger active sites. The methyl group at the 4-position modestly increases hydrophobicity compared to methoxymethyl .
Bicyclic and Polycyclic Analogues
Tert-butyl benzyl(4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonyl)bicyclo[2.2.2]octan-1-yl)carbamate
- Molecular Formula: Not explicitly stated, but likely exceeds C₃₀H₄₅ClN₃O₃Si (inferred from ).
- Structural Difference : Features a bicyclo[2.2.2]octane core fused with a pyrrolopyridine ring and a triisopropylsilyl protective group.
Data Tables
Key Research Findings and Limitations
- Stereochemical Impact : The (2S,4S) configuration in pyrrolidine derivatives enhances chiral recognition in enzyme-inhibitor interactions compared to piperidine analogues .
- Substituent Effects : Methoxymethyl groups balance lipophilicity and solubility better than methoxy or bulky cyclohexyl derivatives, making them preferable in CNS-targeting drug candidates .
- Synthetic Challenges: Bicyclic analogues () require multi-step syntheses with protective group strategies, leading to lower yields compared to monocyclic derivatives.
Limitations : Direct comparative data on physicochemical or biological properties (e.g., logP, IC₅₀) are absent in the provided evidence. Further experimental studies are needed to validate these structural hypotheses.
Q & A
Q. What are the recommended synthetic routes for preparing Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate?
The compound is typically synthesized via multi-step reactions involving stereoselective pyrrolidine ring formation. For example:
- Step 1 : Reduction of a ketone intermediate using sodium borohydride (NaBH₄) in ethanol at room temperature to achieve the desired stereochemistry .
- Step 2 : Carbamate protection using tert-butyl chloroformate under basic conditions to stabilize the amine group . Key considerations include maintaining anhydrous conditions and optimizing reaction time (e.g., 16 hours for NaBH₄ reduction) to improve yield and enantiomeric purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and methoxymethyl/pyrrolidine substituents .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₅H₂₈N₂O₃, theoretical MW 284.2 g/mol) .
- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .
Q. How should the compound be stored to ensure stability?
- Store at 2–8°C in airtight containers under inert gas (e.g., argon) .
- Avoid prolonged exposure to light, moisture, or strong acids/bases, which may hydrolyze the carbamate group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) often arise from:
- Variability in stereochemical purity : Use chiral HPLC to isolate enantiomers and test individually .
- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Reference controls : Include structurally analogous compounds (e.g., tert-butyl carbamates lacking methoxymethyl groups) to isolate functional group contributions .
Q. How does the methoxymethyl group influence the compound’s reactivity in medicinal chemistry applications?
The methoxymethyl substituent enhances:
- Solubility : Polar ether group improves aqueous solubility compared to alkyl analogs .
- Metabolic stability : Methoxy group resists oxidative degradation by cytochrome P450 enzymes, increasing plasma half-life in preclinical models .
- Target binding : Acts as a hydrogen-bond acceptor in enzyme active sites (e.g., HCV protease inhibition) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Model interactions with proteins (e.g., HCV RNA polymerase) using force fields like AMBER .
- Docking Studies : Use AutoDock Vina to identify binding poses, prioritizing the pyrrolidine ring’s spatial orientation .
- ADMET Prediction : Tools like SwissADME assess permeability (LogP ~2.1) and bioavailability .
Methodological Guidance
Q. How to troubleshoot low yields in stereoselective synthesis?
- Optimize protecting groups : Use Boc (tert-butoxycarbonyl) instead of Fmoc to reduce steric hindrance during ring closure .
- Temperature control : Perform key steps at 0–5°C to minimize racemization .
- Catalyst screening : Test chiral catalysts like Jacobsen’s for asymmetric induction .
Q. What experimental designs validate the compound’s role in drug discovery pipelines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
